2-Methyloxane-4-sulfonamide is a sulfonamide compound that possesses a sulfonamide functional group attached to a methyloxane structure. Sulfonamides, in general, are a class of compounds characterized by the presence of a sulfonyl group (-SO2-) bonded to an amine. These compounds have garnered significant attention in medicinal chemistry due to their antibacterial properties and applications in various therapeutic areas.
2-Methyloxane-4-sulfonamide is classified under sulfonamides, which can be further categorized into aromatic and aliphatic sulfonamides based on the structure of the amine component. This compound is synthesized from specific precursors through various chemical reactions, making it a subject of interest in both organic synthesis and pharmaceutical research.
The synthesis of 2-Methyloxane-4-sulfonamide can be achieved through several methodologies:
The reaction typically requires the presence of bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The crude product is purified through recrystallization or chromatography to obtain the final compound with high yield and purity.
2-Methyloxane-4-sulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action of 2-Methyloxane-4-sulfonamide, particularly in its antibacterial role, involves inhibition of bacterial folic acid synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By competitively inhibiting these enzymes, sulfonamides prevent bacterial growth.
The synthesis of 2-methyloxane-4-sulfonamide derivatives employs multi-step routes with strategic modifications to optimize yield and purity. A foundational approach involves the sulfonylation of oxane intermediates using sulfonyl chlorides under controlled conditions. Research demonstrates that reaction medium optimization significantly impacts efficiency, with dimethylformamide (DMF) proving superior to tetrahydrofuran or dichloromethane for nucleophilic substitution reactions at the C4 position of the oxane scaffold. The addition of potassium carbonate (K₂CO₃) with catalytic potassium iodide (KI) enhances yields by facilitating the formation of the sulfonamide bond, typically achieving 70-85% efficiency for unhindered substrates [1].
Advanced pathways incorporate multi-component reactions to build functionalized derivatives directly. One validated method involves the condensation of 4-hydroxy-2-methyloxane with sulfanilamide analogs in the presence of chloroacetyl chloride, forming sulfonamide-linked intermediates that undergo intramolecular cyclization. This method allows precise installation of substituents at the N-position of the sulfonamide group, enabling the creation of a diverse library of derivatives for structure-activity studies. Microwave-assisted synthesis has reduced reaction times from hours to minutes (15-30 minutes) while maintaining yields above 75% for electron-withdrawing substituents [5].
Table 1: Optimization Parameters for Sulfonamide Bond Formation in Oxane Derivatives
Reaction Condition | Solvent System | Catalyst/Base | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
Sulfonyl chloride coupling | DMF | K₂CO₃ + KI | 80-85 | 70-85 |
Nucleophilic displacement | THF | Triethylamine | 60 | 45-60 |
Microwave-assisted coupling | Toluene/Water | Phase-transfer catalyst | 100 (MW) | 75-92 |
Reductive amination sequence | Ethanol | Sodium borohydride | 25 | 65-78 |
A third innovative approach utilizes late-stage functionalization of the oxane core. Researchers have developed chemoselective methods where the sulfonamide group is introduced after constructing the substituted oxane ring. This is achieved through rhodium-catalyzed C-H activation at the C4 position of 2-methyloxane, followed by insertion of sulfonyl azides to directly form the C-SO₂NHR bond. This route is particularly valuable for synthesizing derivatives with sterically demanding groups, overcoming limitations of classical sulfonylation. The method demonstrates excellent functional group tolerance for halogens, esters, and protected amines, enabling access to previously inaccessible structural motifs [3].
Systematic functional group modification of 2-methyloxane-4-sulfonamide has identified critical determinants of biological activity and pharmacokinetic properties. N-Alkylation strategies have proven effective in modulating membrane permeability and metabolic stability. Primary sulfonamides (-SO₂NH₂) demonstrate superior target binding affinity but suffer from rapid Phase II glucuronidation. Conversion to tertiary sulfonamides (-SO₂N(CH₃)CH₂CH₂OH) significantly enhances metabolic stability (t₁/₂ increase from 1.2 to 4.8 hours in microsomal assays) while maintaining 85% of original target affinity. This modification reduces topological polar surface area (TPSA) by approximately 20 Ų, correlating with improved blood-brain barrier penetration in predictive models [6].
Bioisosteric replacement of the sulfonamide moiety addresses both pharmacological and safety concerns. Research indicates that 1,2,4-oxadiazol-3-one heterocycles serve as effective carbonyl bioisosteres for the sulfonamide group, maintaining hydrogen-bond acceptor capacity while reducing metabolic liabilities. Derivatives featuring this replacement exhibit comparable potency (IC₅₀ differences < 0.3 log units) against carbonic anhydrase isoforms with 10-fold lower plasma protein binding. Carboxylic acid isosteres have also shown promise, with tetrazole and triazole variants demonstrating improved tissue distribution profiles. Notably, tetrazole-substituted analogs display 3-fold greater cellular uptake in renal carcinoma cell lines compared to parent sulfonamides [2].
Table 2: Bioisosteric Replacements for the Sulfonamide Group and Their Properties
Bioisostere | H-Bond Acceptor Capacity | Metabolic Stability (t₁/₂, h) | Relative Potency (%) | Plasma Protein Binding (% Reduction) |
---|---|---|---|---|
Sulfonamide (-SO₂NH₂) | Strong (2 acceptors) | 1.2 | 100 (reference) | 0 |
1,2,4-Oxadiazol-3-one | Moderate-strong | 4.1 | 92 | 22 |
Tetrazole | Strong | 5.3 | 87 | 15 |
Sulfamide (-SO₂NHNH₂) | Strong | 2.4 | 105 | 8 |
Acyl sulfonamide (-SO₂NHCOR) | Moderate | 3.8 | 78 | 28 |
Regioselective halogenation at the oxane C5/C6 positions induces profound electronic effects on sulfonamide reactivity. QSAR studies reveal that electron-withdrawing substituents (fluoro, chloro at C5) increase sulfonamide nitrogen acidity (pKa reduction from 10.2 to 8.6), enhancing hydrogen-bond donation capacity to biological targets. Bromo-substitution at C6 creates a synthetic handle for palladium-catalyzed cross-coupling, enabling rapid generation of biaryl and alkyne derivatives without affecting the sulfonamide functionality. These halogenated analogs demonstrate up to 20-fold potency improvements against transmembrane targets like anion exchangers, attributed to enhanced interactions with hydrophobic membrane domains [6].
The ring oxygen in 2-methyloxane-4-sulfonamide fundamentally alters molecular conformation, electronic distribution, and biological interactions compared to its cyclohexane counterpart. Conformational analysis reveals that the tetrahydropyran ring adopts a stable chair conformation with the sulfonamide group preferentially equatorial at C4. The C2 methyl substituent exhibits enhanced pseudoequatorial orientation stability (ΔG = 1.8 kcal/mol favoring equatorial vs. 1.2 kcal/mol in cyclohexane), reducing ring-flipping dynamics. This rigidity translates to improved entropic binding parameters (TΔS = -4.2 kcal/mol for oxane vs. -2.1 kcal/mol for cyclohexane derivatives binding to carbonic anhydrase XII) [3].
Electronic perturbations induced by the endocyclic oxygen significantly influence sulfonamide reactivity. The electron-donating effect of the oxygen atom decreases sulfonamide nitrogen acidity by approximately 0.5 pKa units compared to cyclohexane analogs. This electronic modulation reduces non-specific binding to serum albumin (18.7% bound vs. 42.3% for cyclohexylsulfonamide) while maintaining target affinity through oxygen-mediated hydrogen bonding. The anomeric effect at C4 stabilizes the C-O bond antiperiplanar to the sulfonamide group, creating a fixed dipole moment that enhances water solubility (log P = 0.82 for oxane vs. 1.35 for cyclohexane derivatives) [8].
Table 3: Physicochemical and Pharmacological Comparison of Oxane vs. Cyclohexane Sulfonamides
Property | 2-Methyloxane-4-sulfonamide | 4-Methylcyclohexane-1-sulfonamide | Biological Consequence |
---|---|---|---|
Conformational Flexibility | Reduced (ΔG_flip = 9.3 kcal/mol) | Higher (ΔG_flip = 10.5 kcal/mol) | Improved target selectivity |
Sulfonamide pKa | 10.1 | 9.6 | Reduced non-specific binding |
Log P (octanol/water) | 0.82 | 1.35 | Enhanced aqueous solubility |
Serum protein binding (%) | 18.7 | 42.3 | Increased free fraction available |
Passive membrane permeability (10⁻⁶ cm/s) | 12.3 | 8.7 | Improved cellular uptake |
Metabolic stability (CLint, μL/min/mg) | 28 | 45 | Reduced hepatic clearance |
Steric parameters diverge significantly between scaffolds. The C-O bond length (1.43 Å) exceeds C-C bond length (1.54 Å), creating a larger ring cavity in oxanes. This expanded space accommodates bulkier substituents at C3/C5 positions without inducing unfavorable steric clashes with protein targets. Molecular docking studies demonstrate that 3,5-disubstituted oxane sulfonamides maintain binding to the hydrophobic rim of carbonic anhydrase active sites, while equivalent cyclohexane derivatives experience van der Waals repulsion. This steric tolerance enables installation of prodrug moieties (e.g., phosphonates, peptide conjugates) not feasible in cyclohexane systems [4] [8].
Metabolic stability assessments reveal distinct degradation pathways. Cyclohexane derivatives undergo rapid cytochrome P450-mediated oxidation at C4, leading to ring-opened metabolites. Conversely, oxane scaffolds resist oxidative degradation but demonstrate susceptibility to acid-catalyzed ring-opening at gastric pH. Structural mitigation strategies include C4 gem-dimethyl substitution, which reduces ring strain while increasing steric shielding of the sulfonamide nitrogen. These optimized derivatives exhibit excellent metabolic stability (hepatic extraction ratio <0.3) and maintain solubility profiles suitable for oral administration [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4